Cas no 1227577-49-2 (6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile)

6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile
- 6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile
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- インチ: 1S/C12H8ClN3/c13-12-4-3-10(11(16-12)5-6-14)9-2-1-7-15-8-9/h1-4,7-8H,5H2
- InChIKey: XXZZVWFICNLHCD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2C=NC=CC=2)C(CC#N)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- トポロジー分子極性表面積: 49.6
- 疎水性パラメータ計算基準値(XlogP): 2.1
6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000586-500mg |
6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile |
1227577-49-2 | 97% | 500mg |
$931.00 | 2023-09-03 | |
Alichem | A026000586-250mg |
6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile |
1227577-49-2 | 97% | 250mg |
$659.60 | 2023-09-03 | |
Alichem | A026000586-1g |
6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile |
1227577-49-2 | 97% | 1g |
$1814.40 | 2023-09-03 |
6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrileに関する追加情報
Comprehensive Overview of 6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile (CAS No. 1227577-49-2)
6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile (CAS No. 1227577-49-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique pyridine backbone and chloro-substituted acetonitrile moiety, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, C12H8ClN3, offers a balance of reactivity and stability, making it a valuable building block for researchers exploring novel therapeutic agents and crop protection solutions.
In recent years, the demand for pyridine-based compounds like 6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile has surged due to their broad applicability in drug discovery. Researchers are particularly interested in its potential role in designing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The compound’s chloro and nitrile functional groups provide excellent handles for further chemical modifications, enabling the creation of targeted libraries for high-throughput screening. This aligns with the growing trend of precision medicine and structure-activity relationship (SAR) studies, where such intermediates are indispensable.
Beyond pharmaceuticals, 6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile has found applications in agrochemical research. Its structural features are being explored for developing next-generation pesticides and herbicides, especially as the industry shifts toward environmentally friendly alternatives. The compound’s ability to interact with specific enzyme targets in pests makes it a candidate for green chemistry initiatives, a hot topic among sustainability-focused researchers. This dual utility in life sciences and material science underscores its interdisciplinary importance.
The synthesis of 6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile typically involves multi-step organic reactions, including cross-coupling and nucleophilic substitution. Advanced techniques like microwave-assisted synthesis and catalysis are often employed to enhance yield and purity, addressing the industry’s demand for cost-effective and scalable production methods. Analytical characterization via NMR, HPLC, and mass spectrometry ensures compliance with stringent quality standards, a critical factor for regulatory approvals in both pharmaceutical and agrochemical sectors.
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In conclusion, 6-Chloro-3-(pyridin-3-yl)pyridine-2-acetonitrile (CAS No. 1227577-49-2) exemplifies the convergence of innovation and utility in modern chemistry. Its role in advancing drug discovery, sustainable agriculture, and catalytic processes positions it as a compound of enduring relevance. As research continues to uncover new applications, this molecule is poised to remain at the forefront of scientific and industrial progress.
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